8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate 8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13615018
InChI: InChI=1S/C10H8N2O2.ClH.H2O/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7;;/h1-5H,11H2,(H,13,14);1H;1H2
SMILES: C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O.O.Cl
Molecular Formula: C10H11ClN2O3
Molecular Weight: 242.66 g/mol

8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate

CAS No.:

Cat. No.: VC13615018

Molecular Formula: C10H11ClN2O3

Molecular Weight: 242.66 g/mol

* For research use only. Not for human or veterinary use.

8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate -

Specification

Molecular Formula C10H11ClN2O3
Molecular Weight 242.66 g/mol
IUPAC Name 8-aminoquinoline-2-carboxylic acid;hydrate;hydrochloride
Standard InChI InChI=1S/C10H8N2O2.ClH.H2O/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7;;/h1-5H,11H2,(H,13,14);1H;1H2
Standard InChI Key ZKGZMNVGYHZPOY-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O.O.Cl
Canonical SMILES C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O.O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Spectroscopic Characteristics

  • NMR: Predicted shifts include δ 8.5–9.0 ppm for aromatic protons and δ 170–175 ppm for the carboxylic carbon in ¹³C NMR .

  • IR: Stretching vibrations at ~3400 cm⁻¹ (N-H), ~1680 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N) confirm functional groups .

  • UV-Vis: Absorption maxima near 270 nm and 320 nm arise from π→π* and n→π* transitions in the quinoline system .

Synthesis and Purification

Industrial Synthesis

The primary route involves condensing 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride (PCl₃), achieving yields of 61–79%. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher yields above 90°C
PCl₃ Concentration1.2–1.5 equivalentsExcess reduces side products
Reaction Time4–6 hoursProlonged time risks decomposition

Post-synthesis, acid-alkali recrystallization purifies the product. Neutralizing the reaction mixture with aqueous HCl precipitates the hydrochloride hydrate, which is filtered and washed with cold ethanol .

Alternative Methods

Microwave-assisted synthesis reduces reaction times to <1 hour but requires specialized equipment . Biocatalytic approaches using aminotransferases are emerging but remain experimental .

Reactivity and Functionalization

Electrophilic Substitution

The amino group directs electrophiles to the 5- and 7-positions of the quinoline ring. For example, nitration yields 5-nitro and 7-nitro derivatives, which are precursors to antimicrobial agents.

Coordination Chemistry

The compound acts as a bidentate ligand, binding metals via the amino nitrogen and carboxylic oxygen. Stability constants (log K) with transition metals include:

Metal Ionlog K (25°C)Application
Fe³⁺12.3Antimicrobial activity
Cu²⁺10.8Catalysis in oxidation reactions
MoO₄²⁻8.7Molybdophore mimicry

Molybdenum complexes exhibit potential in nitrogen fixation, mimicking natural molybdophores like 8-hydroxyquinoline-2-carboxylic acid .

Biological Activities

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923):

Concentration (µg/mL)Inhibition Zone (mm)Mechanism
1012 ± 1.2DNA gyrase inhibition
2018 ± 0.8Topoisomerase IV interference
4024 ± 1.5Cell membrane disruption

Synergy with β-lactams enhances activity against methicillin-resistant strains (FIC index = 0.5).

ParameterValueSource
IC₅₀ (48 h)35 ± 2.1 µM
Apoptosis Induction42% at 50 µM
Caspase-3 Activation3.8-fold increase

Mechanistically, it chelates intracellular Zn²⁺, inhibiting matrix metalloproteinases (MMPs) critical for metastasis .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is a precursor to:

  • Antimalarials: Chloroquine analogs with modified aminoquinoline moieties .

  • Antivirals: Broad-spectrum agents targeting RNA polymerase.

  • PET Tracers: ⁶⁸Ga-labeled derivatives for tumor imaging .

Materials Science

Incorporated into metal-organic frameworks (MOFs), it produces materials with:

  • Surface areas >1500 m²/g

  • CO₂ adsorption capacities of 4.2 mmol/g at 298 K

  • Luminescence tunable by metal choice (λₑₘ = 450–620 nm)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator